![molecular formula C17H27NO2 B4881800 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine, also known as SR-9011, is a synthetic compound developed as a selective androgen receptor modulator (SARM). It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and agriculture.
Mechanism of Action
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle growth and development. It stimulates the production of proteins that are involved in muscle building and reduces the breakdown of proteins that are involved in muscle breakdown. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. It increases muscle mass, strength, and endurance, and reduces fat mass. It also improves bone density and reduces the risk of fractures. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine for lab experiments is its high selectivity for androgen receptors, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations is the lack of long-term safety data, which may limit its potential applications in humans.
Future Directions
There are several potential future directions for research on 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the development of more selective and potent SARMs for use in medicine and sports. Another area of interest is the investigation of the long-term safety and efficacy of 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine in humans. Additionally, there is potential for the development of novel applications in agriculture, such as improving animal growth and meat quality. Overall, 4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has shown great potential as a versatile compound with a wide range of applications in various fields.
Synthesis Methods
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine is synthesized using a multi-step process involving the reaction of morpholine with 5-bromo-2,5-dimethylphenol and 1-bromo-4-pentene. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.
Scientific Research Applications
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions associated with muscle loss. In sports, it has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength. In agriculture, it has been used to improve animal growth and meat quality.
properties
IUPAC Name |
4-[5-(2,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-6-7-16(2)17(14-15)20-11-5-3-4-8-18-9-12-19-13-10-18/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRFUIMEXWPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,5-Dimethylphenoxy)pentyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)

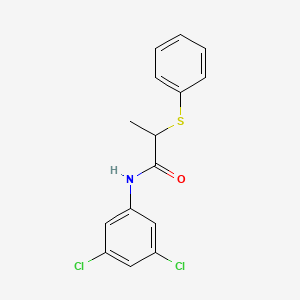
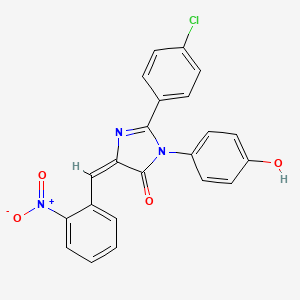
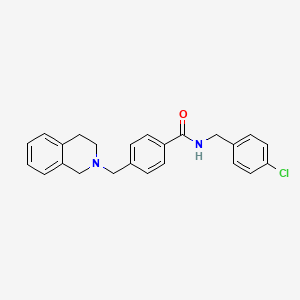
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
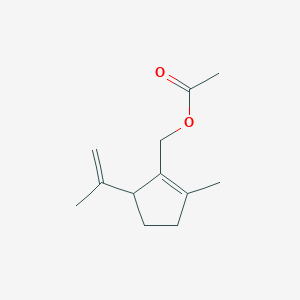
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B4881781.png)
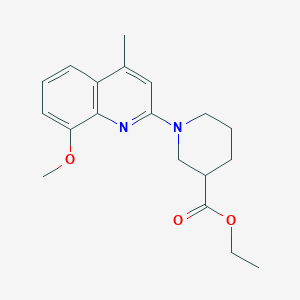
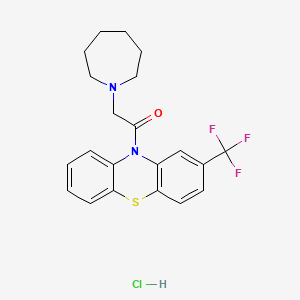

![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)